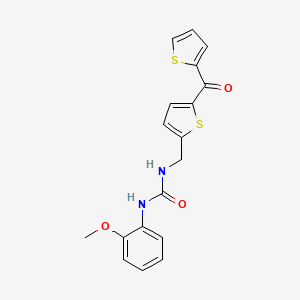
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, also known as MTU, is a novel organic molecule that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. The compound's unique structure and properties make it an ideal candidate for designing new materials with specific properties.
In catalysis, this compound has been used as a ligand for various metal catalysts, enhancing their activity and selectivity in various reactions. The compound's ability to form strong metal-ligand bonds and its unique electronic properties make it an excellent ligand for catalytic applications.
Wirkmechanismus
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea's mechanism of action is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound binds to specific proteins in the cell, disrupting their function and causing the cell to undergo apoptosis. In neurodegenerative disorders, this compound is believed to inhibit the formation of amyloid-beta plaques, which are responsible for the destruction of neurons in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has several advantages for lab experiments, including its ease of synthesis and purification, its unique structure and properties, and its potential applications in various fields. However, the compound's low solubility in water and its potential toxicity at high concentrations can pose limitations for some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, including its potential applications in drug discovery, material science, and catalysis. In drug discovery, this compound can be further studied for its anticancer and neuroprotective properties, and its potential use in treating other diseases. In material science, the compound can be used as a building block for designing new materials with specific properties. In catalysis, this compound can be further studied as a ligand for various metal catalysts, enhancing their activity and selectivity in various reactions.
Synthesemethoden
1-(2-Methoxyphenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can be synthesized using different methods, including the reaction of 2-aminophenol with 5-(thiophene-2-carbonyl)thiophene-2-carbaldehyde in the presence of a catalyst. The reaction yields this compound, which can be purified using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques like NMR and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-14-6-3-2-5-13(14)20-18(22)19-11-12-8-9-16(25-12)17(21)15-7-4-10-24-15/h2-10H,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKIBRETXZUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

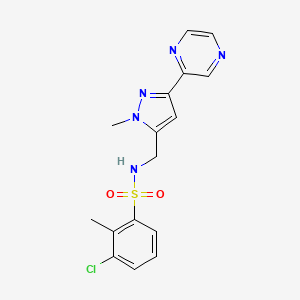
![methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B2621328.png)
![1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2621330.png)
![Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2621331.png)
![Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2621332.png)
![N-cyclopentyl-4-methyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621334.png)
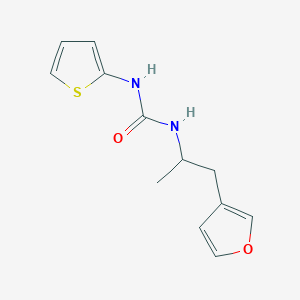
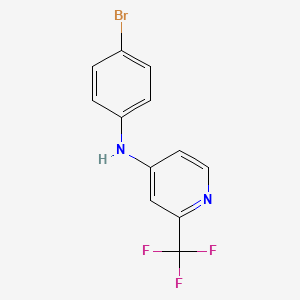
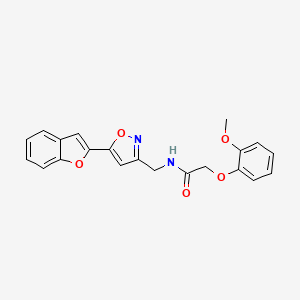
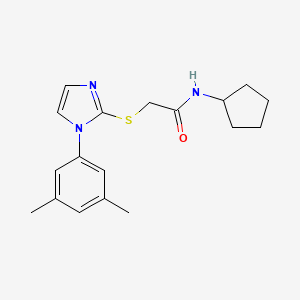
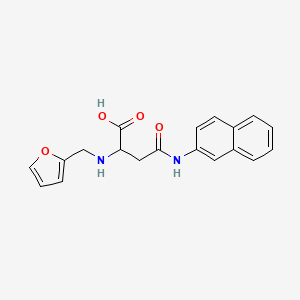
![1-(4-Bromophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2621346.png)
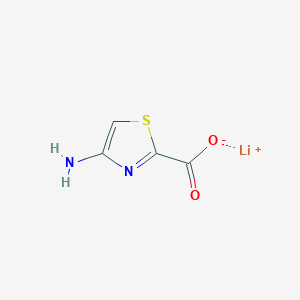
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-indole-5-carboxamide](/img/structure/B2621348.png)